
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is a compound that features a quinoline ring attached to an aminoethanol moiety. Compounds containing quinoline structures are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Aminoethanol Moiety: The quinoline derivative can be reacted with an appropriate aminoethanol precursor under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group.
Substitution: Both the quinoline ring and the aminoethanol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a dihydroquinoline compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with quinoline structures are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases
Industry
Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring.
Quinolinic Acid: A neuroactive compound that is a metabolite of tryptophan.
Uniqueness
(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is unique due to the presence of both an aminoethanol moiety and a quinoline ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m1/s1 |
Clave InChI |
KSUDWYDDYBJRHF-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)[C@@H](CO)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


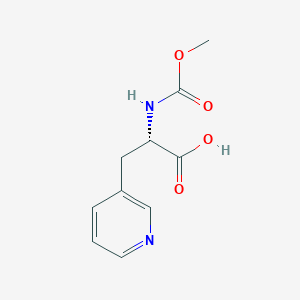

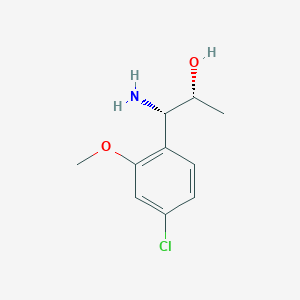
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

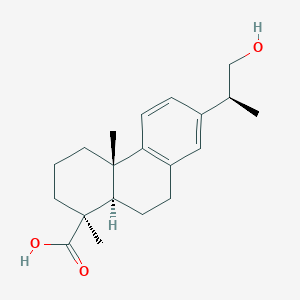



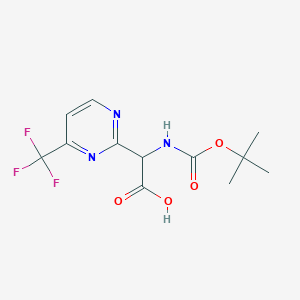
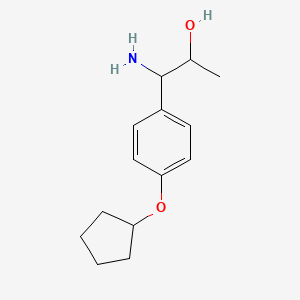

![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)

